L-Alanine isopropyl ester hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

propan-2-yl (2S)-2-aminopropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-4(2)9-6(8)5(3)7;/h4-5H,7H2,1-3H3;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAQKNCSWDMGPOY-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10960388, DTXSID001347097 | |

| Record name | Propan-2-yl alaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10960388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Alanine isopropyl ester hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62062-65-1, 39825-33-7 | |

| Record name | L-Alanine isopropyl ester hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62062-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl L-alaninate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062062651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propan-2-yl alaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10960388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Alanine isopropyl ester hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl L-alaninate hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.220.903 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isopropyl L-alaninate Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL L-ALANINATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XE5BV8F75L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

L-Alanine Isopropyl Ester Hydrochloride: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

L-Alanine isopropyl ester hydrochloride is a versatile chiral building block and a key intermediate in various fields of chemical and pharmaceutical research. Its unique properties, including enhanced solubility and bioavailability, make it a valuable tool in the synthesis of complex molecules and the development of novel therapeutics. This technical guide provides an in-depth overview of its primary research applications, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant workflows and pathways.

Core Applications in Research

This compound is primarily utilized in four key research areas:

-

Pharmaceutical Synthesis: It serves as a critical intermediate in the production of various active pharmaceutical ingredients (APIs). A notable application is in the synthesis of antiviral drugs, such as the Hepatitis C polymerase inhibitor Sofosbuvir (B1194449).[] Its ester structure can enhance the lipophilicity of drug molecules, which may improve transmembrane absorption and overall bioavailability.[2]

-

Prodrug Development: The esterification of a parent drug with L-alanine isopropyl ester is a common strategy to create prodrugs.[] This modification can mask polar functional groups, increasing the drug's ability to cross cellular membranes. Once inside the cell, endogenous esterase enzymes hydrolyze the ester bond, releasing the active drug.[3]

-

Peptide Synthesis: In the stepwise construction of peptides, this compound can be used as a protected form of the amino acid alanine.[4][5] The isopropyl ester protects the C-terminus while the hydrochloride salt protects the N-terminus, allowing for controlled coupling reactions to form peptide bonds.

-

Biochemical Research and Organic Synthesis: As a chiral molecule, it serves as a valuable building block in asymmetric synthesis, enabling the construction of complex molecules with specific stereochemistry.[2] It is also used in biochemical studies, such as investigating protein synthesis and metabolism, and as a substrate for studying the kinetics and mechanisms of esterase and protease enzymes.[2]

Data Presentation

The following tables summarize quantitative data related to the synthesis and application of this compound and its analogs.

Table 1: Synthesis of this compound - Comparative Yields

| Method/Catalyst | Reagents | Reaction Conditions | Purity (%) | Yield (%) | Reference |

| Alumina (B75360) Catalysis | L-Alanine, Isopropanol (B130326), Thionyl Chloride, Alumina | 40°C, 24 hours | 99.1 | 90.85 | [6] |

| Alumina Catalysis | L-Alanine, Isopropanol, Thionyl Chloride, Alumina | 40°C, 24 hours | 99.4 | 92.5 | [6] |

| Triphosgene Method | L-Alanine, Triphosgene, Isopropanol | Ring closure, then ring opening and salt formation | Not Specified | ~83.2 | [7] |

Table 2: Pharmacokinetic Parameters of Acyclovir (B1169) and its L-Alanine Ester Prodrug (AACV) in Rats

| Compound | Cmax (µM) | AUC (µM·h) | Relative Bioavailability (vs. Acyclovir) |

| Acyclovir (ACV) | 2.5 ± 0.9 | 4.8 ± 1.6 | 1.0 |

| L-Alanine-ACV (AACV) | 12.3 ± 4.5 | 15.2 ± 3.9 | ~3.2 |

Data adapted from a study on amino acid ester prodrugs of acyclovir, demonstrating the significant increase in maximum plasma concentration (Cmax) and area under the curve (AUC) for the L-Alanine ester prodrug compared to the parent drug.[8][9]

Table 3: Kinetic Parameters of Porcine Liver Carboxylesterase 1 with Nucleoside Amino Acid Ester Prodrugs

| Prodrug (Amino Acid Moiety) | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Phenylalanyl Ester | 230 ± 30 | 1.3 ± 0.04 | 5652 |

| Valyl Ester | 380 ± 90 | 0.02 ± 0.001 | 53 |

| Isoleucyl Ester | 600 ± 100 | 0.003 ± 0.0001 | 5 |

This table provides kinetic parameters for the hydrolysis of various amino acid ester prodrugs by carboxylesterase. While not specific to L-alanine isopropyl ester, it illustrates the varying efficiency of esterase activity based on the amino acid promoiety.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on a method described in patent literature, utilizing an alumina catalyst to achieve high yield and purity.[6]

Materials:

-

L-Alanine

-

Isopropanol

-

Thionyl chloride

-

Alumina (catalyst)

-

2N Hydrochloric acid (HCl)

-

Diethyl ether

-

Reaction vessel with stirring capability

Procedure:

-

To a reaction vessel, add 90 mL of isopropanol and 4.36 mL of thionyl chloride. Stir for 5 minutes.

-

Add 89 g (1 mol) of L-Alanine and 5 g of alumina to the mixture.

-

Stir the suspension at 20°C and then heat to 40°C, maintaining this temperature for 24 hours.

-

After the reaction is complete, cool the solution and add 2N HCl dropwise to adjust the pH to 5.5.

-

Heat the solution to 45°C and concentrate it under reduced pressure.

-

Cool the concentrated solution to 25°C and add 100 mL of diethyl ether.

-

Stir the mixture to induce crystallization.

-

Collect the crystalline product by centrifugation or filtration.

-

The resulting product is this compound.

Protocol 2: Use in Sofosbuvir Synthesis (Phosphoramidate Formation)

This protocol outlines the key step in Sofosbuvir synthesis where this compound is incorporated. This step involves the formation of a phosphoramidate (B1195095) intermediate.[10][11]

Materials:

-

This compound

-

Phenyl dichlorophosphate (B8581778)

-

Reaction vessel under inert atmosphere (e.g., nitrogen)

Procedure:

-

In a reaction vessel under a nitrogen atmosphere, dissolve phenyl dichlorophosphate in dichloromethane and cool the solution to -55°C using a dry ice/acetone bath.

-

Add solid this compound to the cooled solution with stirring.

-

Slowly add a solution of triethylamine in dichloromethane dropwise over approximately 70 minutes, maintaining the temperature at -55°C.

-

After the addition is complete, stir the mixture at -55°C for 30 minutes.

-

Slowly raise the temperature to -5°C over 1.5 hours.

-

This reaction mixture, containing the resulting (S)-isopropyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate, is then used in the subsequent coupling reaction with the protected nucleoside base to form the Sofosbuvir backbone.

Protocol 3: Representative Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a general cycle for coupling an amino acid, such as this compound, to a growing peptide chain on a solid support resin (e.g., Rink Amide resin).

Materials:

-

Peptide synthesis vessel

-

Rink Amide resin (pre-loaded with the first amino acid and Fmoc-deprotected)

-

This compound (H-Ala-OiPr·HCl)

-

HATU (or HBTU) as a coupling reagent

-

Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

20% Piperidine (B6355638) in DMF (for Fmoc deprotection)

Procedure:

-

Resin Swelling: Swell the resin in DMF in the synthesis vessel for at least 30 minutes.

-

Fmoc Deprotection (if necessary): If the N-terminus of the resin-bound peptide is Fmoc-protected, treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF.

-

Activation of Amino Acid: In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow the mixture to pre-activate for 5 minutes. The DIPEA neutralizes the hydrochloride salt and provides the basic environment needed for coupling.

-

Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature to allow the coupling reaction to proceed.

-

Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts.

-

Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines).

-

This cycle of deprotection (for the newly added amino acid) and coupling is repeated with the next amino acid in the desired peptide sequence.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key processes involving this compound.

References

- 2. Process For The Preparatio Of (Sp) Sofosbuvir And Intermediates [quickcompany.in]

- 3. Interactive Reaction Path Diagrams — Cantera 3.1.0 documentation [cantera.org]

- 4. WO2017009746A1 - An improved process for the preparation of sofosbuvir - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.uci.edu [chem.uci.edu]

- 7. CN106518694A - Novel preparation method of this compound - Google Patents [patents.google.com]

- 8. Pharmacokinetics of amino acid ester prodrugs of Acyclovir after oral administration: Interaction with the transporters on Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of amino acid ester prodrugs of acyclovir after oral administration: interaction with the transporters on Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US20180022774A1 - Process for the preparation of sofosbuvir - Google Patents [patents.google.com]

- 11. CN106432327A - Method for preparing sofosbuvir key intermediate - Google Patents [patents.google.com]

An In-depth Technical Guide to L-Alanine Isopropyl Ester Hydrochloride: Chemical Properties, Structure, and Experimental Protocols

L-Alanine isopropyl ester hydrochloride is a key intermediate in the synthesis of various pharmaceuticals, particularly antiviral prodrugs.[1][2] This technical guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental methodologies for researchers, scientists, and professionals in drug development.

Chemical Properties and Identifiers

This compound is the hydrochloride salt of the isopropyl ester of L-alanine.[2] It typically appears as a white crystalline powder and is soluble in water and ethanol.[2][3] Its stability and solubility characteristics make it a versatile reagent in organic synthesis.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 62062-65-1[2][4][5] |

| Molecular Formula | C₆H₁₄ClNO₂[4][5] or C₆H₁₃NO₂·HCl[2][6][7] |

| IUPAC Name | propan-2-yl (2S)-2-aminopropanoate;hydrochloride[5] |

| Synonyms | Isopropyl L-alaninate hydrochloride, (S)-Isopropyl-2-aminopropanoate hydrochloride, H-Ala-OiPr HCl[1][4][5][8] |

| InChI | InChI=1S/C6H13NO2.ClH/c1-4(2)9-6(8)5(3)7;/h4-5H,7H2,1-3H3;1H/t5-;/m0./s1[5] |

| SMILES | C--INVALID-LINK--N.Cl[5] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 167.63 g/mol [2][4][5] |

| Appearance | White crystalline powder[2] to White to Orange to Green powder to crystal[9] |

| Melting Point | 85 °C[4] |

| Solubility | Soluble in water and ethanol[2][3] |

| Storage Conditions | Recommended storage at temperatures ranging from < -15°C to 8°C[2][4] |

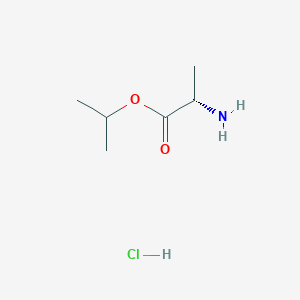

Chemical Structure

The chemical structure of this compound consists of an L-alanine core, where the carboxylic acid group is esterified with an isopropyl group, and the amino group is protonated to form a hydrochloride salt.

Caption: Chemical structure of this compound.

Experimental Protocols

The synthesis and analysis of this compound are critical for its application in research and development. Below are detailed methodologies for key experiments.

Method 1: Esterification with Thionyl Chloride

This is a common and efficient method for the synthesis of this compound.[10][11]

-

Materials: L-alanine, isopropanol (B130326), thionyl chloride (SOCl₂), diethyl ether, 2N Hydrochloric acid.

-

Procedure:

-

Suspend L-alanine (1 mole) in isopropanol (90 ml).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add thionyl chloride (4.36 ml) dropwise to the suspension while stirring.

-

Allow the reaction mixture to warm to room temperature and stir overnight (approximately 24 hours at 40°C).

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, add 2N HCl to adjust the pH to 5.5.

-

Concentrate the solution under reduced pressure to remove excess isopropanol.

-

Cool the concentrated solution to 25°C and add diethyl ether (100 ml) to precipitate the product.

-

Collect the crystalline product by centrifugation or filtration.

-

Dry the product to obtain this compound. A reported yield is 90.85% with a purity of 99.1%.[11]

-

Method 2: Synthesis via Ring-Opening

An alternative method involves the formation of an oxazolidinedione intermediate.[12]

-

Materials: L-alanine, triphosgene (B27547), isopropanol, toluene, ionic liquid, strong acidic ion resin, dry hydrogen chloride gas.

-

Procedure:

-

React L-alanine with triphosgene to form 4-methyl-2,5-oxazolidinedione.

-

In a separate reactor, mix the oxazolidinedione with toluene, an ionic liquid, and a strong acidic ion resin as a catalyst.

-

Add isopropanol to the mixture and heat to 50°C, stirring for 10-20 hours.

-

After the reaction, cool the mixture to room temperature and filter to remove insoluble materials.

-

Pass dry hydrogen chloride gas through the filtrate until precipitation of the product is complete.

-

Stir for an additional 30 minutes, then collect the solid product by filtration.

-

Recrystallize the crude product from isopropanol to obtain pure this compound.

-

Caption: Overview of synthesis workflows for this compound.

High-Performance Liquid Chromatography (HPLC) for Related Substances

This method is used to determine the presence of impurities in a sample of this compound.[13][14]

-

Instrumentation: HPLC system with a UV detector.

-

Chromatographic Conditions:

-

Column: Octadecyl bonded silica (B1680970) gel column (e.g., ODS-2 Hypersil, 4.6 mm × 250 mm, 5 μm).[14]

-

Mobile Phase: A gradient elution is typically used. For example, with mobile phase A as a sodium acetate (B1210297) buffer/acetonitrile mixture and mobile phase B as a sodium acetate buffer/methanol (B129727)/acetonitrile mixture.[14] An ion-pairing reagent like sodium heptanesulfonate may also be used.[13]

-

Flow Rate: 1.0 ml/min.[14]

-

Column Temperature: 40 °C.[14]

-

Detection Wavelength: 338 nm (with pre-column derivatization).[14]

-

Injection Volume: 10 μl.[14]

-

-

Pre-column Derivatization (with o-phthalaldehyde (B127526) - OPA):

-

Prepare a solution of the this compound sample.

-

Use an online derivatization method with OPA to make the amino acid ester detectable at the specified wavelength.[14]

-

-

Data Analysis: The chromatogram is analyzed to identify and quantify any related substances by comparing their retention times and peak areas to those of known standards.

HPLC for Enantiomeric Purity

This method is crucial to ensure the stereochemical integrity of the L-enantiomer.[15]

-

Derivatization Agent: Acetyl Glucose Isothiocyanate (GITC) solution.[15]

-

Procedure:

-

Derivatize the this compound sample with GITC solution in the presence of an alkaline solution (e.g., triethylamine).[15]

-

Analyze the derivatized sample using reverse-phase HPLC.

-

-

Chromatographic Conditions:

-

Data Analysis: The separation of the derivatized L- and D-enantiomers allows for the accurate determination of the enantiomeric purity.[15]

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds.[2] It is particularly important in the development of antiviral prodrugs, such as those used to treat Hepatitis C.[1] Its use can enhance the bioavailability of active pharmaceutical ingredients.[2] Furthermore, it is employed in peptide synthesis and as a chiral building block in organic chemistry.[2]

References

- 1. This compound | 62062-65-1 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [wap.guidechem.com]

- 4. biosynth.com [biosynth.com]

- 5. This compound | C6H14ClNO2 | CID 13089459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. watson-int.com [watson-int.com]

- 7. alentris.org [alentris.org]

- 8. veeprho.com [veeprho.com]

- 9. This compound | 62062-65-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. L-Alanine Isopropyl Ester synthesis - chemicalbook [chemicalbook.com]

- 11. CN109467515B - Synthesis method of intermediate this compound - Google Patents [patents.google.com]

- 12. CN106518694A - Novel preparation method of this compound - Google Patents [patents.google.com]

- 13. Method for determining related substances of this compound by adopting high performance liquid chromatography - Eureka | Patsnap [eureka.patsnap.com]

- 14. Determination of the Related Substances in this compound by HPLC with Pre-column Online Derivatization of OPA [cjph.com.cn]

- 15. CN112630314B - Separation method of this compound and enantiomer thereof - Google Patents [patents.google.com]

Synthesis and Characterization of L-Alanine Isopropyl Ester Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

L-Alanine isopropyl ester hydrochloride (H-Ala-OiPr HCl) is a chiral amino acid derivative that serves as a crucial intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1][2] Its significance is notably highlighted in the production of antiviral medications such as Sofosbuvir and Tenofovir Alafenamide.[3] This technical guide provides an in-depth overview of the synthesis and characterization of H-Ala-OiPr HCl, offering detailed experimental protocols, tabulated quantitative data, and workflow visualizations to support researchers in its effective application.

Synthesis of H-Ala-OiPr HCl

The most prevalent method for synthesizing H-Ala-OiPr HCl is through the Fischer esterification of L-alanine with isopropanol (B130326), facilitated by an acid catalyst.[4] Thionyl chloride (SOCl₂) is commonly employed as it reacts with isopropanol to form hydrogen chloride in situ, which catalyzes the esterification and also provides the chloride counter-ion for the final salt.[4] Variations of this method involve the use of different catalysts and reaction conditions to optimize yield and purity.[5]

Experimental Protocols

Below are detailed methodologies for key synthesis experiments cited in the literature.

Protocol 1: Synthesis using Thionyl Chloride and Alumina Catalyst [5]

This protocol describes a common laboratory-scale synthesis with high yield and purity.

-

Reagent Preparation: In a reaction vessel, add 180 mL of isopropanol and slowly add 5.81 mL of thionyl chloride while stirring. Stir the mixture for 5 minutes.

-

Reaction: To the solution, add 89 g of L-alanine and 10 g of alumina, which acts as a catalyst.

-

Incubation: Stir the suspension at 20°C and then heat to 40°C for 24 hours.

-

pH Adjustment: After the reaction, cool the solution and add 2N HCl dropwise to adjust the pH to 6.0.

-

Concentration: Heat the solution to 45°C for 1 hour and then concentrate under reduced pressure to remove excess isopropanol.

-

Crystallization: Cool the concentrated solution to 25°C and add 100 mL of diethyl ether.

-

Isolation: Stir the mixture to induce crystallization. The resulting solid is collected by centrifugation (e.g., 10 minutes at 3000 r/min) or filtration.

-

Drying: The isolated white crystalline product is dried under vacuum to yield this compound.

Protocol 2: Synthesis via N-Carboxyanhydride Intermediate

This alternative method avoids the use of thionyl chloride by proceeding through a 4-methyl-2,5-oxazolidinedione intermediate.

-

Intermediate Synthesis: L-alanine is first reacted with triphosgene (B27547) to form the N-carboxyanhydride (4-methyl-2,5-oxazolidinedione).

-

Ring Opening and Esterification: The intermediate (115 g) is dissolved in toluene (B28343) (575 g) with an ionic liquid catalyst (46 g) and a strong acidic ion resin (23 g). Isopropanol (72 g) is added, and the mixture is heated to 50°C for 20 hours.

-

Salt Formation: After cooling, the insoluble matter is filtered off. Dry hydrogen chloride gas is bubbled through the filtrate until precipitation of the product is complete.

-

Isolation and Purification: The precipitated white solid is collected by filtration. Recrystallization from isopropanol can be performed to obtain the purified this compound.

Summary of Synthesis Data

The following table summarizes quantitative data from various synthesis protocols, showcasing the impact of different catalysts and conditions on yield and purity.

| L-Alanine (g) | Isopropanol (mL) | Thionyl Chloride (mL) | Catalyst (g) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| 89 | 90 | 4.36 | 5 (Alumina) | 24 | 90.85 | 99.1 | [5] |

| 89 | 135 | 5.09 | 4.8 (Silicon Dioxide) | 24 | 92.13 | 99.4 | [5] |

| 89 | 180 | 5.81 | 10 (Alumina) | 24 | 92.5 | 99.4 | [5] |

| 17.8 | 700 | 29 | None (L-alanine HCl used) | Overnight | 87 | Not Specified | [4] |

Characterization of H-Ala-OiPr HCl

The structural integrity and purity of synthesized H-Ala-OiPr HCl are confirmed through various analytical techniques.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄ClNO₂ | [1] |

| Molecular Weight | 167.63 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 85 - 91 °C | [2] |

Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. A patent provides the following data for H-Ala-OiPr HCl in CDCl₃.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.26 - 1.33 | m | 9H | -CH(CH₃ )₂ and -CH(CH₃ ) |

| 3.68 - 3.71 | m | 1H | -CH (CH₃) |

| 4.97 - 5.04 | m | 1H | -OCH (CH₃)₂ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm (Predicted) | Carbon Assignment |

| ~17 | -CH(C H₃) |

| ~22 | -OCH(C H₃)₂ |

| ~50 | -C H(CH₃) |

| ~70 | -OC H(CH₃)₂ |

| ~172 | C =O |

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. The expected characteristic absorption bands for H-Ala-OiPr HCl are as follows.

| Wavenumber (cm⁻¹) (Predicted) | Vibrational Mode | Functional Group |

| 3100 - 2800 | N-H stretch | Ammonium salt (-NH₃⁺) |

| 2980 - 2850 | C-H stretch | Aliphatic |

| ~1740 | C=O stretch | Ester |

| ~1580 | N-H bend | Ammonium salt (-NH₃⁺) |

| ~1240 | C-O stretch | Ester |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For the free base of H-Ala-OiPr, the protonated molecule [M+H]⁺ is expected.

| m/z | Ion |

| 132.10 | [C₆H₁₃NO₂ + H]⁺ |

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the key workflows for the synthesis and characterization of H-Ala-OiPr HCl.

Caption: General workflow for the synthesis of H-Ala-OiPr HCl.

Caption: Workflow for the characterization of H-Ala-OiPr HCl.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. L-Alanine Isopropyl Ester synthesis - chemicalbook [chemicalbook.com]

- 4. CN109467515B - Synthesis method of intermediate this compound - Google Patents [patents.google.com]

- 5. CN106518694A - Novel preparation method of this compound - Google Patents [patents.google.com]

L-Alanine Isopropyl Ester Hydrochloride (CAS 62062-65-1): A Technical Guide for Researchers and Drug Development Professionals

Introduction

L-Alanine isopropyl ester hydrochloride, with the CAS number 62062-65-1, is a derivative of the non-essential amino acid L-alanine.[1] This white crystalline powder is a versatile chiral building block and a critical intermediate in various fields, most notably in pharmaceutical and biochemical research.[2][3] Its structure, featuring a protected carboxylic acid group as an isopropyl ester and a free amine in the form of a hydrochloride salt, makes it an ideal precursor for complex molecular synthesis. This guide provides a comprehensive overview of its applications, synthesis protocols, and key technical data, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is characterized by its specific physical and chemical properties that are crucial for its application in synthesis and research. It is soluble in water and ethanol.[1]

| Property | Value | Source(s) |

| CAS Number | 62062-65-1 | [4] |

| Molecular Formula | C6H14ClNO2 | [4] |

| Molecular Weight | 167.63 g/mol | [4][5] |

| Synonyms | (S)-2-Aminopropionic Acid Isopropyl Ester Hydrochloride, Isopropyl (S)-2-Aminopropionate Hydrochloride, H-Ala-OiPr HCl | [2] |

| Appearance | White powder or crystal | [1][2][4] |

| Melting Point | 60-85°C | [5][6] |

| Purity | Typically >98.0% | [2] |

| Optical Rotation | +1.0° to +3.0° (c=2, MeOH) | [6] |

| Storage | Store in a dry, dark place at room temperature or refrigerated (2-8°C) | [7] |

Core Applications in Research and Development

The utility of this compound spans several key scientific domains, primarily driven by its chiral nature and its role as a versatile chemical intermediate.

Pharmaceutical Synthesis

The most significant application of this compound is as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[2]

-

Antiviral Drugs: It is a crucial building block for the synthesis of Sofosbuvir, a direct-acting antiviral medication used to treat chronic Hepatitis C.[8][9] The isopropyl ester moiety is a common prodrug strategy used to enhance the lipophilicity of a molecule, thereby improving its transmembrane absorption and overall bioavailability.[4]

-

Other Therapeutics: It is also utilized in the production of a variety of other drugs, including antipsychotics, antihistamines, and muscle relaxants.[1]

Caption: Role as a prodrug moiety to enhance bioavailability.

Asymmetric and Peptide Synthesis

The inherent chirality of this compound makes it an important chiral synthon in asymmetric synthesis.[4]

-

Chiral Source: It is used to construct complex chiral molecules where specific stereochemistry is essential for biological activity, such as in chiral catalysts or other drug molecules.[4]

-

Peptide Chemistry: In peptide synthesis, it serves as a protected form of the amino acid alanine.[2] The ester group protects the C-terminus, allowing for the controlled, sequential addition of other amino acids to build a specific peptide chain, which is fundamental in the development of new peptide-based drug candidates.[2][3]

Biochemical and Agrochemical Research

-

Enzyme Studies: Researchers use this compound as a substrate for enzymes like esterases or proteases to investigate catalytic mechanisms, explore enzyme function, and identify potential drug targets.[4]

-

Agrochemicals: The compound serves as an intermediate in the synthesis of some herbicides and pesticides.[1] Its derivatives are noted for being easily absorbed by plants with low residual toxicity.[7]

Caption: Key application areas of L-Alanine isopropyl ester HCl.

Synthesis Protocols and Quantitative Data

The synthesis of this compound is primarily achieved through the esterification of L-alanine with isopropanol (B130326). Several methods exist, with variations in reagents and catalysts influencing yield and purity.

Method 1: Synthesis using Thionyl Chloride and Alumina (B75360) Catalyst

This method, detailed in patent literature, aims to reduce the use of corrosive thionyl chloride by employing a reusable catalyst.[9]

Experimental Protocol:

-

Charge a reaction vessel with isopropanol (e.g., 180L) and thionyl chloride (e.g., 5.81L) and stir for 5 minutes.

-

Add L-alanine (e.g., 89 kg) and a catalyst such as alumina (e.g., 10 kg).

-

Stir the mixture at 20°C and then heat to 40°C, maintaining the reaction for 24 hours.

-

After the reaction, cool the solution and dropwise add 2N HCl to adjust the pH to approximately 6.

-

Heat the solution to 45°C for 1 hour, then concentrate the mixture.

-

Cool the concentrate to 25°C and add diethyl ether (e.g., 100L).

-

Stir to induce crystallization.

-

Collect the solid product by centrifugation to obtain this compound.[9]

Method 2: Synthesis using Triphosgene (B27547) and Isopropanol

A novel route involves a ring-closure and subsequent ring-opening mechanism.[10]

Experimental Protocol:

-

React L-alanine as the raw material with triphosgene to induce ring closure, forming 4-methyl-2,5-diketone oxazolidine (B1195125).

-

Add the resulting oxazolidine (e.g., 115g) to a reactor with toluene, an ionic liquid catalyst, and a strong acidic ion resin.

-

Add isopropanol (e.g., 72g) and heat the mixture to 50°C, stirring for 10-20 hours.

-

After the reaction, cool to room temperature and filter to remove insoluble materials.

-

Pass dry hydrogen chloride gas through the filtrate until solid precipitation ceases.

-

Stir for 30 minutes and collect the white solid crude product by filtration.

-

Recrystallize the crude product from isopropanol to obtain pure this compound.[10]

Caption: General workflow for synthesis via esterification.

Summary of Synthesis Data

The choice of synthesis method can significantly impact the final yield and purity of the product.

| Method Reagents | Catalyst | Yield | Purity | Source(s) |

| Isopropanol, Thionyl Chloride | Alumina | 90.85% | 99.1% | [1][9] |

| Isopropanol, Thionyl Chloride | Alumina | 93.7% | 99.2% | [9] |

| Isopropanol, Thionyl Chloride | Alumina | 92.5% | 99.4% | [9] |

| Isopropanol, Thionyl Chloride | Silicon Dioxide | 92.13% | 99.4% | [9] |

| Triphosgene, Isopropanol | Acidic Ion Resin | ~83.2% | >95% | [10] |

| Isopropanol, TMSCl | None mentioned | 52% | Not specified | [7] |

| Isopropanol, SOCl2 | None mentioned | 87% | Not specified | [11] |

Conclusion

This compound (CAS 62062-65-1) is a high-value chemical intermediate with indispensable applications in modern drug discovery and organic synthesis. Its role as a key precursor to the antiviral drug Sofosbuvir underscores its importance in pharmaceutical manufacturing. Furthermore, its utility as a chiral building block and a protected amino acid for peptide synthesis provides researchers with a critical tool for developing novel therapeutics and complex molecules. The well-documented synthesis protocols, offering high yields and purity, ensure its continued availability for a wide range of scientific and industrial applications.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound - Natural Micron Pharm Tech [nmpharmtech.com]

- 5. This compound | 62062-65-1 | FA30147 [biosynth.com]

- 6. 62062-65-1 L-Alanine isopropyl ester HCl AKSci V1209 [aksci.com]

- 7. Page loading... [guidechem.com]

- 8. Page loading... [guidechem.com]

- 9. CN109467515B - Synthesis method of intermediate this compound - Google Patents [patents.google.com]

- 10. CN106518694A - Novel preparation method of this compound - Google Patents [patents.google.com]

- 11. L-Alanine Isopropyl Ester synthesis - chemicalbook [chemicalbook.com]

Physical properties including solubility and melting point of L-Alanine isopropyl ester hydrochloride

This technical guide provides a comprehensive overview of the key physical properties of L-Alanine isopropyl ester hydrochloride, with a specific focus on its melting point and solubility. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound is an amino acid derivative used as an intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer agents.[1][2] A thorough understanding of its physical properties, such as solubility and melting point, is crucial for its application in drug formulation, delivery systems, and synthetic chemistry.[3] This guide summarizes the available data on these properties and provides detailed experimental protocols for their determination.

Chemical and Physical Properties

This compound is the hydrochloride salt of the isopropyl ester of L-alanine.[3] Its chemical structure and basic properties are summarized below.

| Property | Value | Source |

| CAS Number | 62062-65-1 | [4] |

| Molecular Formula | C₆H₁₄ClNO₂ | [4][5] |

| Molecular Weight | 167.63 g/mol | [4][5][6][7] |

| IUPAC Name | propan-2-yl (2S)-2-aminopropanoate;hydrochloride | [5] |

| Appearance | White to yellow-orange to green powder or crystals | [6][7][8] |

Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.[9][10][11] Pure compounds typically exhibit a sharp melting point range, while impurities tend to depress and broaden this range.[9][10]

The experimentally determined melting point for this compound is consistently reported around 85 °C.

| Melting Point (°C) | Purity | Source |

| 85 | >98.0% | [4][6][7] |

The capillary method is a standard and widely used technique for determining the melting point of a solid.[12]

Apparatus:

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and in the form of a fine powder.[11] If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle.[13]

-

Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of the solid will be trapped inside.[13] Tap the sealed end of the tube on a hard surface to pack the solid down.[13] The packed sample height should be approximately 1-2 mm for accurate results.[13]

-

Initial Rapid Determination (Optional): To save time, a preliminary rapid heating can be performed to determine an approximate melting range.[9][10]

-

Accurate Determination:

-

Place the packed capillary tube into the heating block of the melting point apparatus.[10]

-

Heat the block rapidly to a temperature about 20 °C below the expected melting point.[13]

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.[13]

-

Observe the sample through the eyepiece.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[10]

-

-

Replicate Measurements: For accuracy, repeat the measurement with fresh samples at least two more times to obtain consistent values.[10]

Solubility

Solubility is a fundamental property that influences the bioavailability and formulation of active pharmaceutical ingredients.

This compound is generally described as being soluble in water and various organic solvents.[3] However, detailed quantitative solubility data across a range of solvents and temperatures is not widely published in the available literature.

| Solvent | Solubility | Source |

| Water | Soluble | [3][6] |

| Methanol | Soluble (Specific rotation measured in MeOH) | [6][8] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [14] |

Note: The term "soluble" is a qualitative description. For precise applications, experimental determination of solubility is recommended.

This protocol outlines a method to determine the equilibrium solubility of this compound in a given solvent, a procedure crucial for Biopharmaceutics Classification System (BCS) based assessments.[15]

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

-

pH meter (for aqueous solutions)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the desired solvent (e.g., water, ethanol, buffer solution). The excess solid ensures that equilibrium is reached with an undissolved solid phase present.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).[15]

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from several hours to days, and preliminary experiments may be needed to determine the optimal time.[15]

-

-

Phase Separation:

-

After equilibration, remove the vial and allow the undissolved solid to settle.

-

Separate the saturated solution (supernatant) from the excess solid. This can be achieved by centrifugation followed by careful decantation of the supernatant, or by filtering the solution through a syringe filter that does not adsorb the compound.

-

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated supernatant with the appropriate solvent.

-

Determine the concentration of this compound in the diluted solution using a validated analytical method (e.g., HPLC, spectrophotometry).

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the equilibrium solubility, typically expressed in units of mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocols for determining the physical properties of this compound.

Caption: Experimental workflow for determining the melting point and solubility of a solid chemical compound.

References

- 1. This compound | 62062-65-1 [chemicalbook.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 62062-65-1 | FA30147 [biosynth.com]

- 5. This compound | C6H14ClNO2 | CID 13089459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 62062-65-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 8. L-アラニンイソプロピル塩酸塩 | this compound | 62062-65-1 | 東京化成工業株式会社 [tcichemicals.com]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. edisco.it [edisco.it]

- 13. youtube.com [youtube.com]

- 14. L-Alanine Isopropyl Ester | 39825-33-7 [chemicalbook.com]

- 15. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

An In-depth Technical Guide to the 1H NMR Spectrum of L-Alanine Isopropyl Ester Hydrochloride

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (1H NMR) spectrum of L-Alanine isopropyl ester hydrochloride. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and characterization of small molecules. This document outlines the expected spectral parameters, a detailed experimental protocol for acquiring the spectrum, and visual diagrams to illustrate the molecular structure and analytical workflow.

Molecular Structure and Expected 1H NMR Signals

This compound is the hydrochloride salt of the isopropyl ester of L-alanine. The structure contains several distinct proton environments that give rise to a characteristic 1H NMR spectrum. The presence of the chiral center (Cα) and the prochiral isopropyl group results in diastereotopic protons, leading to more complex splitting patterns than might be anticipated at first glance.

The key proton groups are:

-

The methyl protons of the alanine (B10760859) residue (-CH-CH ₃).

-

The α-proton of the alanine residue (-CH -CH₃).

-

The methine proton of the isopropyl ester group (-O-CH -(CH₃)₂).

-

The two methyl groups of the isopropyl ester (-O-CH-(CH ₃)₂).

-

The protons of the ammonium (B1175870) group (-NH ₃⁺).

The expected chemical shifts (δ) are influenced by the electron-withdrawing effects of the adjacent carbonyl and ammonium groups. The coupling constants (J) provide information about the connectivity of the protons.

Data Presentation: Predicted 1H NMR Spectral Data

The following table summarizes the predicted quantitative data for the 1H NMR spectrum of this compound. These values are based on typical chemical shifts for similar amino acid esters and spin-spin coupling principles. The exact chemical shifts can vary depending on the solvent and concentration used.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Isopropyl -CH₃ (2x) | ~ 1.25 | Doublet | ~ 6.2 | 6H |

| Alanine -CH₃ | ~ 1.60 | Doublet | ~ 7.2 | 3H |

| Alanine α-CH | ~ 4.15 | Quartet | ~ 7.2 | 1H |

| Isopropyl -CH | ~ 5.05 | Septet | ~ 6.2 | 1H |

| Ammonium -NH₃⁺ | ~ 8.50 | Broad Singlet | - | 3H |

Experimental Protocol

This section details a standard methodology for acquiring a high-resolution 1H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Deuterium (B1214612) Oxide (D₂O), Methanol-d₄ (CD₃OD), or Dimethyl Sulfoxide-d₆ (DMSO-d₆)). The choice of solvent will affect the chemical shifts and the observation of exchangeable protons (NH₃⁺). In D₂O, the ammonium protons will exchange with deuterium and will not be observed.

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument Parameters:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

Nucleus: ¹H

-

Solvent: D₂O (or other as prepared)

-

Temperature: 298 K (25 °C)

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Parameters:

- Spectral Width: ~12 ppm

- Number of Scans: 16 to 64 (depending on sample concentration)

- Relaxation Delay (d1): 2-5 seconds

- Acquisition Time (aq): ~3-4 seconds

-

Processing Parameters:

- Apply a Fourier transform to the free induction decay (FID).

- Phase correct the spectrum manually.

- Calibrate the chemical shift scale to the residual solvent peak (e.g., HDO at ~4.79 ppm in D₂O).

- Integrate the signals.

- Analyze the multiplicities and coupling constants.

Mandatory Visualizations

The following diagrams illustrate the key relationships and workflows pertinent to the 1H NMR analysis of this compound.

Caption: Spin-spin coupling relationships in this compound.

Caption: A generalized workflow for 1H NMR analysis.

The Pivotal Role of L-Alanine Isopropyl Ester Hydrochloride in Modern Chiral Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

L-Alanine isopropyl ester hydrochloride, a derivative of the naturally occurring amino acid L-alanine, has emerged as a critical chiral building block in the landscape of modern organic synthesis. Its inherent chirality, coupled with its versatile reactivity, has positioned it as an indispensable tool in the stereoselective synthesis of complex molecules, particularly in the pharmaceutical industry. This guide provides a comprehensive overview of its applications, supported by detailed experimental protocols, quantitative data, and logical workflow diagrams to illuminate its central role in the development of life-saving therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₆H₁₄ClNO₂ | [1] |

| Molecular Weight | 167.63 g/mol | [1] |

| Appearance | White crystalline powder | [2] |

| Solubility | Soluble in water and ethanol | [3] |

Synthesis of the Chiral Building Block

The preparation of this compound is a crucial first step, and various methods have been developed to achieve high yields and purity. A common and efficient method involves the esterification of L-alanine with isopropanol (B130326), followed by salt formation with hydrochloric acid.

Experimental Protocol: Synthesis via Thionyl Chloride

A widely employed laboratory-scale synthesis utilizes thionyl chloride as a reagent to facilitate the esterification.

Procedure:

-

Suspend L-alanine (1.0 mol) in isopropanol (90 mL).

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride (4.36 mL) to the stirred suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours at 40°C under the catalysis of alumina (B75360) (5g).[4]

-

Following the reaction, adjust the pH to 5.5 by the dropwise addition of 2N HCl.[4]

-

Heat the solution to 45°C, then concentrate under reduced pressure.[4]

-

Cool the residue to 25°C and add diethyl ether (100 mL) to induce crystallization.[4]

-

Collect the resulting white solid by filtration, wash with diethyl ether, and dry under vacuum to yield this compound.

Quantitative Data:

| Parameter | Value |

| Yield | 90.85% |

| Purity | 99.1% |

The data presented is based on a specific reported synthesis and may vary depending on experimental conditions.[4]

Application in the Synthesis of Tenofovir (B777) Alafenamide (TAF)

This compound is a key chiral synthon in the industrial synthesis of Tenofovir Alafenamide (TAF), a nucleotide reverse transcriptase inhibitor used in the treatment of HIV and Hepatitis B. In this synthesis, it serves to introduce the L-alanine isopropyl ester moiety, which acts as a prodrug to enhance the bioavailability of the active tenofovir.

The synthesis involves the coupling of a phosphonochloridate intermediate with the free base of L-alanine isopropyl ester.

Experimental Protocol: Coupling Reaction in TAF Synthesis

This protocol outlines the coupling step to form the diastereomeric mixture of tenofovir alafenamide.

Procedure:

-

Neutralize this compound (2.1 equiv.) with triethylamine (B128534) (3.6 equiv.) at 10°C for 3 hours to obtain the free base.[5]

-

In a separate vessel, prepare the phosphonochloridate intermediate from (R)-9-[2-(Phosphonomethoxy)propyl]adenine (PMPA) and phenol, followed by chlorination with a suitable chlorinating agent (e.g., thionyl chloride).[6][7]

-

Add the solution of L-alanine isopropyl ester free base to the phosphonochloridate intermediate at a controlled temperature.

-

The reaction results in a diastereomeric mixture of tenofovir alafenamide.

-

The desired (S,R)-diastereomer is then separated and purified.

Quantitative Data:

| Parameter | Value |

| Diastereomeric Excess (de) | >99% (after resolution) |

| Overall Yield | 24% (based on starting adenine) |

| Chemical Purity | 99.99% |

| Chiral Purity | 99.99% |

Data is based on an improved synthetic process and may vary.[7]

Role in the Synthesis of Sofosbuvir (B1194449)

Another landmark application of this compound is in the synthesis of Sofosbuvir, a direct-acting antiviral medication used to treat Hepatitis C. In this context, it is a crucial component of the phosphoramidate (B1195095) prodrug moiety, which is essential for the drug's mechanism of action.

The synthesis involves the in-situ preparation of a phosphorylation reagent from phenyl dichlorophosphate (B8581778) and L-alanine isopropyl ester, which then reacts with a protected nucleoside.

Experimental Protocol: Phosphorylation in Sofosbuvir Synthesis

This protocol describes the formation of the key phosphoramidate linkage.

Procedure:

-

Prepare the L-alanine isopropyl ester free base from its hydrochloride salt.

-

In a separate reactor, dissolve phenyl phosphorodichloridate in a suitable solvent (e.g., dichloromethane) and cool to a low temperature (e.g., -60°C).[8]

-

Slowly add a solution of the L-alanine isopropyl ester free base to the phenyl phosphorodichloridate solution, followed by the addition of a base such as triethylamine.[8] This forms the reactive phosphorylating agent, (2S)-isopropyl-2-((chloro(phenoxy)phosphoryl)amino)propanoate, in situ.

-

This reagent is then reacted with a protected uridine (B1682114) derivative to form the phosphoramidate linkage.

-

Subsequent deprotection steps yield the final Sofosbuvir product.

Quantitative Data:

| Parameter | Value |

| Diastereomeric Ratio | 92:8 (in favor of the desired product) |

| Yield | High (specifics vary by patented process) |

The diastereomeric ratio is highly dependent on the protecting groups on the nucleoside.[9]

Conclusion

This compound has cemented its position as a cornerstone in the field of asymmetric synthesis. Its utility in the construction of complex, life-saving pharmaceuticals like Tenofovir Alafenamide and Sofosbuvir underscores its importance. The ability to introduce a specific stereocenter with high fidelity makes it an invaluable asset for medicinal chemists and process development scientists. As the demand for enantiomerically pure pharmaceuticals continues to grow, the role of versatile chiral building blocks like this compound is set to expand, driving innovation in drug discovery and development for years to come.

References

- 1. This compound | C6H14ClNO2 | CID 13089459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [guidechem.com]

- 4. CN109467515B - Synthesis method of intermediate this compound - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Improvement of the Synthetic Process for Tenofovir Alafenamide Fumarate [cjph.com.cn]

- 8. WO2016181313A1 - A process for the preparation of sofosbuvir intermediates & its polymorph - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

Purity Specifications for L-Alanine Isopropyl Ester Hydrochloride in Pharmaceutical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Alanine isopropyl ester hydrochloride is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including antiviral medications like tenofovir (B777) alafenamide. Its purity is of paramount importance as impurities can carry through the manufacturing process, potentially affecting the safety and efficacy of the final drug product.[1] This technical guide provides an in-depth overview of the purity specifications, analytical methodologies, and potential impurities associated with this compound for its application in pharmaceutical research and development.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling, analysis, and use in synthesis.

| Property | Value | Reference |

| Synonyms | (S)-2-Aminopropionic Acid Isopropyl Ester Hydrochloride, Isopropyl (S)-2-Aminopropionate Hydrochloride, L-Ala-OiPr·HCl | [2][3] |

| CAS Number | 62062-65-1 | [2] |

| Molecular Formula | C6H13NO2·HCl | [2] |

| Molecular Weight | 167.63 g/mol | [2] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 85 °C | [4] |

| Solubility | Soluble in water and organic solvents | [2] |

| Storage Conditions | Store at 0-8 °C, though some suppliers recommend < -15°C in a well-closed container. It is noted to be hygroscopic. | [2][4][5] |

Purity Specifications and Impurity Profile

The purity of this compound is typically expected to be high, often stated as ≥98% or >99%.[2][3][6] However, for pharmaceutical applications, a more detailed specification of impurities is required. These are broadly categorized into related substances (including enantiomeric purity), residual solvents, heavy metals, and water content.

Related Substances

Related substances include impurities from the synthesis process and degradation products. Key impurities of concern are the D-enantiomer and other amino acid esters.

| Impurity | Typical Limit | Significance |

| D-Alanine isopropyl ester hydrochloride | Enantiomeric purity is critical. Specific limits are determined by the downstream API requirements. | The presence of the D-enantiomer can lead to the formation of chiral impurities in the final drug substance, which may have different pharmacological or toxicological profiles.[7] |

| L-Alanine methyl ester hydrochloride | To be controlled and quantified. | A potential process-related impurity from the use of methanol. |

| L-Alanine ethyl ester hydrochloride | To be controlled and quantified. | A potential process-related impurity from the use of ethanol. |

| Unreacted L-Alanine | To be controlled. | A starting material that may remain if the reaction is incomplete. |

General Purity and Other Specifications

| Parameter | Specification |

| Assay (by Titration) | >98.0% |

| Purity (by qNMR) | >98.0% |

| Specific Rotation [α]20/D | +1.0 to +3.0 deg (c=2, MeOH) |

| Water Content | Typically controlled to a low percentage. |

| Residual Solvents | Must comply with ICH Q3C guidelines. |

| Heavy Metals | Must comply with pharmacopeial limits (e.g., USP <231>, EP 2.4.8). |

Analytical Methodologies for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for assessing the purity and related substances of this compound.[8]

HPLC Method for Related Substances

This method is designed to separate and quantify impurities such as L-alanine methyl ester and L-alanine ethyl ester.[8]

| Parameter | Condition |

| Chromatographic Column | Octadecyl bonded silica (B1680970) gel (C18) |

| Mobile Phase | A gradient elution using a buffer (e.g., 0.02mol/L potassium dihydrogen phosphate, pH 8.0) and an organic modifier (e.g., acetonitrile).[9] |

| Ion Pair Reagent | Sodium heptanesulfonate may be used.[8] |

| Detection Wavelength | UV detection, typically in the range of 190-400 nm, with specific methods using 210 nm.[9][8] |

| Flow Rate | 1.2–1.5 mL/min, with 1.3 mL/min being a preferred rate.[9] |

| Column Temperature | 25–35 °C, with 30 °C being a preferred temperature.[9] |

| Diluent | 25% acetonitrile (B52724) in water.[8] |

HPLC Method for Enantiomeric Purity

Determining the enantiomeric purity is crucial. This often requires a chiral separation method, which may involve derivatization.[7]

| Parameter | Condition |

| Derivatization Reagent | o-phthalaldehyde/N-acetyl-L-cysteine (OPA/NAC) to form diastereomeric derivatives.[7] |

| Chromatographic Column | 5-fluorophenyl column.[7] |

| Mobile Phase | Gradient elution with 0.1% trifluoroacetic acid in water and methanol.[7] |

| Detection Wavelength | UV detection at 333 nm for the diastereomeric derivatives.[7] |

Experimental Protocols

Sample Preparation for HPLC Analysis

-

Preparation of this compound solution: Accurately weigh about 10mg of this compound.

-

Place it in a 10ml volumetric flask.

-

Add the diluent (e.g., 25% acetonitrile in water) to dissolve the sample.

-

Dilute to the mark with the diluent and mix well.[8]

Forced Degradation Studies

To understand the stability of the compound and identify potential degradation products, forced degradation studies are performed.

-

Acidic Condition: Dissolve approximately 50 mg of the sample in a 5ml volumetric flask with 2.5ml of 0.1mol/L hydrochloric acid solution. Let it stand at room temperature for 4 hours, then dilute to the mark with 0.1mol/L sodium hydroxide (B78521).[8]

-

Alkaline Condition: Dissolve approximately 50 mg of the sample in a 5ml volumetric flask with 2.5ml of 0.1mol/L sodium hydroxide solution. Let it stand at room temperature for 4 hours, then dilute to the mark with 0.1mol/L hydrochloric acid.[8]

Synthesis and Potential Impurities

This compound is typically synthesized via the esterification of L-alanine with isopropanol (B130326) in the presence of an acid catalyst, followed by salt formation with hydrochloric acid.[10][11]

Caption: Synthesis pathway of this compound.

This synthesis process can lead to several potential impurities that need to be monitored and controlled.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 62062-65-1 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 4. This compound | 62062-65-1 | FA30147 [biosynth.com]

- 5. This compound | 62062-65-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. prominentadvancedsynthesis.com [prominentadvancedsynthesis.com]

- 7. CN112630314B - Separation method of this compound and enantiomer thereof - Google Patents [patents.google.com]

- 8. Method for determining related substances of this compound by adopting high performance liquid chromatography - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN112782311B - HPLC (high performance liquid chromatography) determination method for L-isopropyl alanine in propane phenol fumarate tenofovir - Google Patents [patents.google.com]

- 10. Page loading... [wap.guidechem.com]

- 11. CN109467515B - Synthesis method of intermediate this compound - Google Patents [patents.google.com]

L-Alanine isopropyl ester hydrochloride molecular weight and formula

An In-Depth Technical Guide to L-Alanine Isopropyl Ester Hydrochloride

For researchers, scientists, and professionals in drug development, this compound is a crucial amino acid derivative. Its role as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably the anti-HCV drug sofosbuvir, makes a thorough understanding of its properties and handling essential. This document provides a comprehensive overview of its chemical and physical characteristics, detailed experimental protocols for its synthesis and analysis, and its applications in research and development.

Core Properties and Data

This compound is the hydrochloride salt of the isopropyl ester of L-alanine. It is a white crystalline powder utilized as a chiral building block and a vital intermediate in pharmaceutical synthesis.[1]

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃NO₂·HCl or C₆H₁₄ClNO₂ | [1][2][3][4] |

| Molecular Weight | 167.63 g/mol | [1][2][3][4][5] |

| CAS Number | 62062-65-1 | [1][2][3] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 85 °C | [3] |

| Purity | Typically ≥98% | [1][5][6] |

| Storage Conditions | 0-8 °C or below -15°C | [1][3] |

Molecular Structure and Composition

The molecule consists of an L-alanine core, which is esterified with isopropanol (B130326) and subsequently forms a salt with hydrochloric acid. This structure is fundamental to its utility in stereospecific synthesis.

Caption: Relationship between the constituent parts of the final molecule.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are critical for its effective use and quality control.

Synthesis Protocol: Esterification of L-Alanine

A common and direct method for synthesizing this compound is through the esterification of L-alanine with isopropanol, catalyzed by an acid, followed by salt formation.

Objective: To synthesize this compound.

Materials:

-

L-alanine

-

Isopropanol

-

Thionyl chloride (SOCl₂) or Hydrochloric acid (HCl)

-

Alumina (as catalyst, optional)

-

Diethyl ether

-

2N HCl solution

Procedure:

-

Reaction Setup: In a reaction vessel, combine isopropanol and a small amount of thionyl chloride. Stir the mixture for approximately 5 minutes.[6]

-

Addition of L-alanine: Add L-alanine to the mixture. If using a catalyst like alumina, it should be added at this stage.[6]

-

Reaction: Stir the suspension at room temperature (e.g., 20°C) and then maintain the temperature at 40°C for 24 hours.[6] Another protocol suggests heating the reaction mixture to reflux (80-85°C) for 4 hours.[4]

-

pH Adjustment and Salt Formation: After the initial reaction, cool the solution and add 2N HCl dropwise to adjust the pH to an acidic value (e.g., 5.5-6.0).[6]

-

Concentration: Heat the solution to approximately 45°C and concentrate it to reduce the volume.[6]

-

Crystallization: Cool the concentrated solution to room temperature (20-25°C). Add diethyl ether and stir for several hours to induce crystallization.[6]

-

Isolation: Collect the resulting crystals by centrifugation or filtration. The isolated product is this compound.[6] A reported yield for this method is approximately 90-94% with a purity of over 99%.[6]

Caption: General workflow for the synthesis of this compound.

Analytical Protocol: HPLC Method for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is employed to determine the purity of this compound and to quantify related impurities, such as the corresponding methyl and ethyl esters.[7]

Objective: To determine the presence of related substance impurities in an this compound sample.

Chromatographic Conditions:

-

Column: Octadecyl bonded silica (B1680970) gel column (C18).[7]

-

Mobile Phase: A suitable mobile phase containing an ion pair reagent. Sodium heptanesulfonate is a commonly used reagent.[7]

-

Detection: UV detection, with scanning between 190nm to 400nm to select the optimal wavelength.[7]

-

Diluent: A mixture of acetonitrile (B52724) and water (e.g., 25% acetonitrile in water).[7]

Procedure:

-

Standard and Sample Preparation:

-

Chromatographic Run:

-

Inject the blank solution to establish a baseline.

-

Inject the prepared sample solution into the HPLC system.

-

-

Data Analysis:

-

Record the chromatogram and identify the peaks corresponding to this compound and any impurities.

-

The method allows for the rapid separation and detection of related substances, enabling accurate determination of impurity content.[7]

-

Applications in Drug Development and Research

This compound is a versatile compound with significant applications in the pharmaceutical and biochemical fields.[1]

-

Pharmaceutical Intermediate: It is a key intermediate in the synthesis of numerous bioactive molecules, including antiviral drugs and agrochemicals.[1] Its structure is integral to creating molecules with specific stereochemistry, which is often crucial for therapeutic efficacy.

-

Peptide Synthesis: It serves as a valuable building block in the synthesis of peptides.[1]

-

Drug Formulation: Due to its high solubility in both water and organic solvents, it is an ideal candidate for use in drug formulation and delivery systems to enhance the bioavailability of active ingredients.[1]

-

Biotechnology: The compound is also used in cell culture media to provide essential nutrients for the growth of various cell lines in biological research.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C6H14ClNO2 | CID 13089459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 62062-65-1 | FA30147 [biosynth.com]

- 4. This compound | 62062-65-1 [chemicalbook.com]

- 5. chinapharmas.com [chinapharmas.com]

- 6. CN109467515B - Synthesis method of intermediate this compound - Google Patents [patents.google.com]

- 7. Method for determining related substances of this compound by adopting high performance liquid chromatography - Eureka | Patsnap [eureka.patsnap.com]

Discovery and significance of L-Alanine isopropyl ester hydrochloride in medicinal chemistry

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-Alanine isopropyl ester hydrochloride has emerged as a critical building block in medicinal chemistry, primarily revolutionizing the development of antiviral therapeutics. Its incorporation into phosphoramidate (B1195095) prodrugs, famously known as ProTides, has successfully addressed the long-standing challenge of poor oral bioavailability of nucleotide analogs. This technical guide delves into the discovery, synthesis, and profound significance of this compound, offering detailed experimental protocols, quantitative data analysis, and visual representations of its role in key therapeutic pathways.

Introduction: The Genesis of a Crucial Intermediate

The discovery and application of this compound are intrinsically linked to the broader evolution of prodrug strategies designed to enhance the therapeutic efficacy of polar drug molecules, particularly nucleotide analogs.[1][2][3] Nucleotide analogs are potent antiviral and anticancer agents, but their inherent negative charge at physiological pH severely limits their cell permeability and oral absorption.[4] The "ProTide" approach, a phosphoramidate prodrug strategy, was developed to mask the phosphate (B84403)/phosphonate group, thereby creating a more lipophilic molecule capable of passive diffusion across cell membranes.[5][6]

Within this framework, the selection of the amino acid ester moiety is critical for the prodrug's stability and its subsequent intracellular activation. L-alanine was identified as a preferred amino acid due to its small, non-polar side chain and its recognition by cellular enzymes.[5] The isopropyl ester, in particular, strikes a crucial balance between sufficient lipophilicity to aid absorption and appropriate lability to ensure efficient cleavage by intracellular esterases, releasing the active drug.[7] This strategic combination has been instrumental in the success of blockbuster antiviral drugs like Sofosbuvir and Tenofovir (B777) Alafenamide.[8][9]

Synthesis of this compound: Methodologies and Quantitative Analysis

The synthesis of this compound is a well-established process, with several methodologies optimized for high yield and purity. The most common approach involves the esterification of L-alanine with isopropanol (B130326), typically catalyzed by an acid chloride like thionyl chloride (SOCl₂).[10][11]

Representative Synthesis Protocols

Protocol 1: Thionyl Chloride Mediated Esterification with Alumina (B75360) Catalysis [10]

-

Combine 180 L of isopropanol and 5.81 L of thionyl chloride in a reaction vessel and stir for 5 minutes.

-

Add 89 kg of L-alanine and 10 kg of alumina as a catalyst.

-

Stir the mixture at 20°C and then heat to 40°C for 24 hours.

-

After the reaction, cool the solution and dropwise add 2N HCl to adjust the pH to 6.

-

Heat the solution to 45°C for 1 hour.

-

Concentrate the solution under reduced pressure.

-

Cool the concentrate to 25°C and add 100 L of diethyl ether.

-

Stir to induce crystallization.

-

Centrifuge the suspension at 3000 r/min for 10 minutes to collect the crystalline product.

-

Dry the product to obtain this compound.

Protocol 2: Alternative Catalyst and Crystallization Conditions [10]

-

To a reaction vessel, add 135 ml of isopropanol and 5.09 ml of thionyl chloride and stir for 5 minutes.

-

Add 89 g of L-alanine (1 mol) and 4.8 g of silicon dioxide as a catalyst.

-

Stir the mixture at 15°C and then maintain the reaction at 40°C for 24 hours.

-

Cool the resulting solution and adjust the pH to 5 by the dropwise addition of 2N HCl.

-